5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile

説明

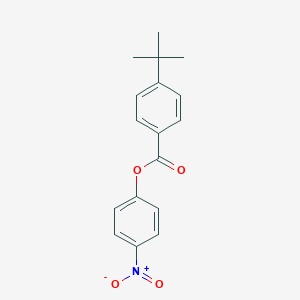

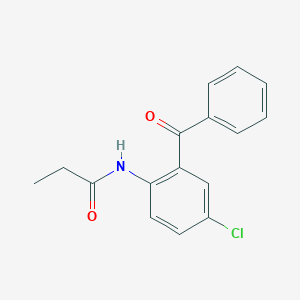

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is a unique chemical compound. It has an empirical formula of C5H6N4S and a molecular weight of 154.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 5-aminopyrazoles has been reported in various studies . For instance, Hassan and co-workers reported the synthesis of pyrazole-oxindole hybrid systems by the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another study reported a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes .

Molecular Structure Analysis

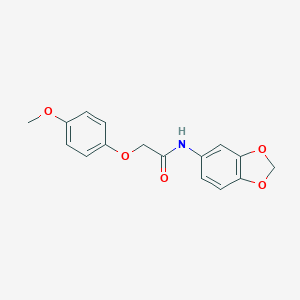

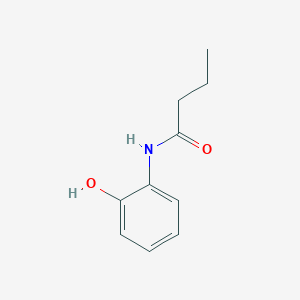

The molecular structure of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is represented by the SMILES string CSc1n[nH]c(N)c1C#N .

Chemical Reactions Analysis

The chemical reactions involving 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile have been studied in various contexts . For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1h-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile include an empirical formula of C5H6N4S and a molecular weight of 154.19 .

科学的研究の応用

Synthesis and Chemical Properties

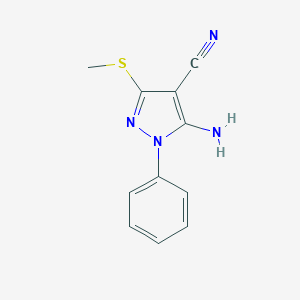

The compound has been involved in the synthesis of previously unknown derivatives through reactions with other chemical entities. For example, Lipin et al. (2020) describe the synthesis of 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles via reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. This synthesis path is notable for expanding the chemical library of pyrazole derivatives with potential applications in pharmaceutical and material sciences (Lipin, Ershov, Fedoseev, & Mikhailov, 2020).

Corrosion Inhibition and Material Science

Another significant application involves the compound's role in corrosion inhibition. Abdel Hameed et al. (2020) investigated its precursor role in preparing derivatives that demonstrated corrosion inhibition on C-Steel surfaces in acidic environments. This study highlights the compound's potential in developing new materials for protecting industrial infrastructure against corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, a novel synthesis route employing this compound has been developed. Poonam and Singh (2019) described a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the importance of environmentally friendly reactions in organic synthesis (Poonam & Singh, 2019).

Molecular Interaction Studies

Research has also been directed towards understanding the molecular interactions and electronic properties of pyrazole derivatives. A study focused on identifying the interactions between the compound and fullerene molecules, demonstrating its potential in enhancing spectral properties for various applications in nanotechnology and materials science. This indicates the compound's role in the development of novel materials with improved electronic and optical properties (Study of the Electronic Properties, 2022).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile | |

CAS RN |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

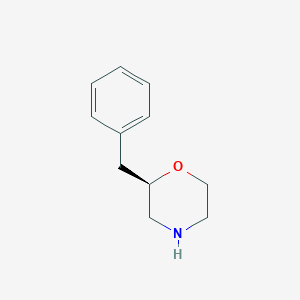

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)